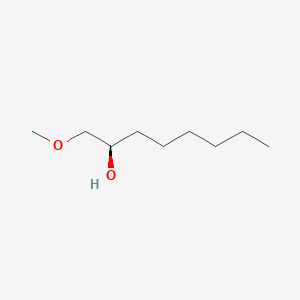
(2R)-1-Methoxyoctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Methoxyoctan-2-OL is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methoxyoctan-2-OL typically involves the reaction of octanal with methanol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst. The reactants, octanal and methanol, are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Methoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-1-Methoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (2R)-1-Methoxyoctane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (2R)-1-Methoxyoctanoic acid
Reduction: (2R)-1-Methoxyoctane
Substitution: (2R)-1-Chlorooctane
Scientific Research Applications
(2R)-1-Methoxyoctan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Methoxyoctan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its chiral nature.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-Methoxyoctan-2-OL
- 1-Methoxyoctane
- 1-Octanol
Uniqueness
(2R)-1-Methoxyoctan-2-OL is unique due to its chiral nature, which allows it to interact differently with biological systems compared to its enantiomer, (2S)-1-Methoxyoctan-2-OL. This chirality can lead to different biological activities and properties, making it valuable in various applications.
Properties
CAS No. |
77495-67-1 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2R)-1-methoxyoctan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(10)8-11-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
WSSVWDSNMLWCDJ-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@H](COC)O |
Canonical SMILES |
CCCCCCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















